1,6-Dihydroxy-2-methoxyanthraquinone
Overview
Description
1,6-Dihydroxy-2-methoxyanthraquinone is an anthraquinone derivative, a class of compounds known for their diverse biological activities and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dihydroxy-2-methoxyanthraquinone can be synthesized through several methods, including:
Oxidation of anthracene derivatives: Starting from 1,6-dihydroxyanthracene, the compound can be methoxylated using methanol in the presence of an acid catalyst.
Friedel-Crafts acylation: This involves the acylation of 1,6-dihydroxy-2-methoxyanthracene with phthalic anhydride, followed by cyclization and oxidation to form the anthraquinone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxy-2-methoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products Formed
Oxidation products: Quinones and related derivatives.
Reduction products: Hydroquinones.
Substitution products: Various functionalized anthraquinones.
Scientific Research Applications
1,6-Dihydroxy-2-methoxyanthraquinone has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized as a dye intermediate and in the production of pigments.
Mechanism of Action
The mechanism of action of 1,6-dihydroxy-2-methoxyanthraquinone involves its interaction with cellular targets and pathways. It can:
Inhibit bacterial growth: By interfering with bacterial cell wall synthesis or function.
Induce apoptosis in cancer cells: Through the activation of apoptotic pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethoxyanthraquinone
- Morindone-5-methylether
- Scopoletin
- Fraxidin
Uniqueness
1,6-Dihydroxy-2-methoxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinones.
Properties
IUPAC Name |
1,6-dihydroxy-2-methoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-20-11-5-4-9-12(15(11)19)14(18)8-3-2-7(16)6-10(8)13(9)17/h2-6,16,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULRBUQQNBFVIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162205 | |
Record name | 1,6-Dihydroxy-2-methoxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142878-32-8 | |
Record name | 1,6-Dihydroxy-2-methoxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dihydroxy-2-methoxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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